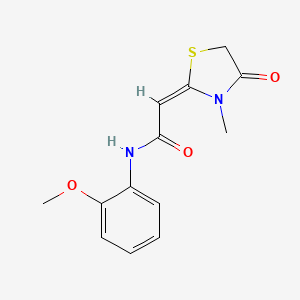![molecular formula C12H18N2O B2927857 4-[(3-Methylmorpholin-4-yl)methyl]aniline CAS No. 1156646-14-8](/img/structure/B2927857.png)
4-[(3-Methylmorpholin-4-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(3-Methylmorpholin-4-yl)methyl]aniline” is a chemical compound with the CAS Number: 1156646-14-8 . It has a molecular weight of 206.29 . The IUPAC name for this compound is 4-[(3-methyl-4-morpholinyl)methyl]aniline .
Molecular Structure Analysis
The InChI code for “4-[(3-Methylmorpholin-4-yl)methyl]aniline” is 1S/C12H18N2O/c1-10-9-15-7-6-14(10)8-11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
“4-[(3-Methylmorpholin-4-yl)methyl]aniline” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Optical Materials and Sensing Applications
- Azo-Based Schiff Bases Synthesis : Schiff bases derived from azo compounds, similar in structural motif to "4-[(3-Methylmorpholin-4-yl)methyl]aniline," have been synthesized and characterized for their optical properties. These compounds show potential in optical applications due to their significant absorption characteristics and thermal stability. The study by Shili et al. (2020) detailed the synthesis and optical properties of such azo-based phenylthiophene Schiff bases, highlighting their potential in the development of advanced optical materials (Shili et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Compounds structurally related to "4-[(3-Methylmorpholin-4-yl)methyl]aniline" have been explored for their efficacy as corrosion inhibitors. Daoud et al. (2014) investigated a new synthesized thiophene Schiff base's ability to inhibit corrosion on mild steel in acidic solutions, showing that such compounds can serve as efficient corrosion inhibitors, with the efficiency increasing alongside the concentration of the inhibitor (Daoud et al., 2014).
Luminescent Materials
- Bi-Functionalized Luminescent Metal-Organic Frameworks : Jin and Yan (2021) designed a bi-functionalized luminescent metal-organic framework (MOF) for sensitive detection of 4-Aminophenol (4-AP), a biomarker for aniline exposure. This study underscores the utility of molecular frameworks incorporating functionalities similar to "4-[(3-Methylmorpholin-4-yl)methyl]aniline" in sensing applications, especially for health monitoring (Jin & Yan, 2021).
Electronic and Photovoltaic Applications
- Electrochromic Materials Development : The synthesis and application of novel electrochromic materials incorporating nitrotriphenylamine units demonstrate the potential of "4-[(3-Methylmorpholin-4-yl)methyl]aniline" derivatives in NIR-region electrochromic devices. Li et al. (2017) synthesized several novel materials showing excellent optical contrasts, high coloration efficiencies, and fast switching speeds, suitable for electrochromic applications (Li et al., 2017).
Catalysis
- Catalytic Activity in Organic Synthesis : Studies have also explored the catalytic activities of compounds related to "4-[(3-Methylmorpholin-4-yl)methyl]aniline" in organic synthesis reactions, such as the hydroaminomethylation of olefins to produce N-arylated amines. Zheng and Wang (2019) highlighted an efficient catalytic system for synthesizing N-arylated amines, showcasing the versatility of related compounds in catalysis (Zheng & Wang, 2019).
Safety and Hazards
The safety information for “4-[(3-Methylmorpholin-4-yl)methyl]aniline” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
4-[(3-methylmorpholin-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-9-15-7-6-14(10)8-11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVBLGUSQYADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927776.png)

![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2927781.png)



![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2927786.png)
![N-benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2927788.png)
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2927792.png)
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2927793.png)

